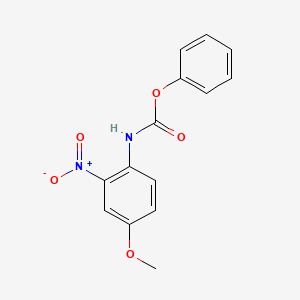

phenyl N-(4-methoxy-2-nitrophenyl)carbamate

Descripción general

Descripción

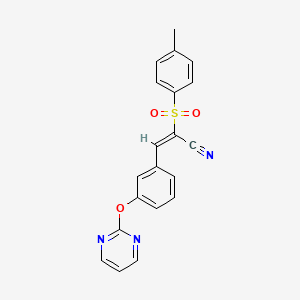

Phenyl N-(4-methoxy-2-nitrophenyl)carbamate is a chemical compound with the molecular formula C14H12N2O5 . It has a molecular weight of 288.26 .

Molecular Structure Analysis

The InChI code for phenyl N-(4-methoxy-2-nitrophenyl)carbamate is 1S/C14H12N2O5/c1-20-11-7-8-12(13(9-11)16(18)19)15-14(17)21-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17) .Aplicaciones Científicas De Investigación

Synthesis and Drug Development

- Antitumor Drug Intermediates : Research highlighted the synthesis of phenyl carbamate derivatives as important intermediates in antitumor drugs, particularly in the development of small molecular inhibitors for anti-tumor applications. The synthesis process involves acylation and nucleophilic substitution, indicating potential routes for modifying or creating new compounds with phenyl N-(4-methoxy-2-nitrophenyl)carbamate (Gan et al., 2021).

Materials Science

- Electrochromic Properties : Studies on carbazole and phenyl carbazole derivatives have explored their electrochromic properties, which are valuable in developing materials for electronic displays and smart windows. These materials demonstrate strong color changes and redox activity upon electro-oxidation, which can be controlled by potential modulation (Hsiao & Hsueh, 2015).

Corrosion Inhibition

- Protecting Mild Steel : Research into N-phenyl-benzamide derivatives, including those with methoxy substituents, has shown significant corrosion inhibition on mild steel in acidic environments. The presence of methoxy groups enhances inhibition efficiency, suggesting that phenyl N-(4-methoxy-2-nitrophenyl)carbamate could potentially serve as a corrosion inhibitor (Mishra et al., 2018).

Photoluminescent Materials

- Europium(III) Complexes : The synthesis of carbazole-based europium(III) complexes, which exhibit intense red emission under blue-light excitation, suggests applications in light-emitting diodes (LEDs) and other photoluminescent materials. This research demonstrates the potential of carbazole derivatives in enhancing the performance of luminescent materials (He et al., 2010).

Propiedades

IUPAC Name |

phenyl N-(4-methoxy-2-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c1-20-11-7-8-12(13(9-11)16(18)19)15-14(17)21-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIQJJIORLWADD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)OC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-(4-methoxy-2-nitrophenyl)carbamate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2662167.png)

![1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2662173.png)

![tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2662176.png)

![3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2662178.png)

![N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide](/img/structure/B2662186.png)

![(Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2662187.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide](/img/structure/B2662188.png)